A Technical Guide to the Physical and Chemical Properties of (4-Fluoro-2-methylphenyl)methylamine
A Technical Guide to the Physical and Chemical Properties of (4-Fluoro-2-methylphenyl)methylamine
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: A Key Building Block in Medicinal Chemistry
amine is a substituted secondary benzylamine that serves as a valuable building block in modern organic synthesis and medicinal chemistry. Its structure, which combines a fluorinated aromatic ring with a secondary amine, provides a unique set of physicochemical properties that are highly sought after in the design of novel therapeutic agents. The strategic incorporation of fluorine into drug candidates can profoundly influence molecular characteristics such as metabolic stability, pKa, membrane permeability, and binding affinity to biological targets.[1][2][3]
This technical guide provides a comprehensive overview of the physical properties, synthetic pathways, chemical reactivity, and spectroscopic profile of amine. The insights and protocols herein are designed to equip researchers with the foundational knowledge required to effectively utilize this compound in their research and development endeavors.
Physicochemical Properties
The properties of amine are dictated by the interplay of its constituent functional groups: the fluorinated phenyl ring, the benzylic methylene bridge, and the N-methyl group.
Structural and Physical Data
Quantitative physical data for this specific molecule is not extensively documented in publicly available literature. However, key properties can be identified from chemical suppliers or reliably estimated based on its structure and data from closely related analogs, such as (4-Fluorobenzyl)methylamine.[4]
Table 1: Summary of Physicochemical Properties
| Property | Value | Source/Reference |
| IUPAC Name | amine | - |
| CAS Number | 1249121-13-8 | [5] |
| Molecular Formula | C₉H₁₂FN | [5] |
| Molecular Weight | 153.20 g/mol | [5] |
| Physical Form | Expected to be a liquid at room temperature | Analog Data[4] |
| Boiling Point | >180 °C (estimated) | Analog Data[4] |
| Density | ~1.05 g/mL (estimated) | Analog Data[4] |
| Solubility | Soluble in common organic solvents (e.g., DCM, MeOH, THF). Limited solubility in water. | General Amine Properties |
Basicity and pKa Modulation
The basicity of the amine is a critical parameter, influencing its ionization state at physiological pH, which in turn affects solubility, membrane permeability, and receptor interactions.
-
Inductive Effect: The fluorine atom at the para-position exerts a strong electron-withdrawing inductive effect (-I), which decreases the electron density on the nitrogen atom.[6] This effect makes the lone pair of electrons less available for protonation.
-
Consequence: Consequently, amine is expected to be a weaker base (have a lower pKa) than its non-fluorinated analog, N-methylbenzylamine. The strategic lowering of pKa through fluorination is a common tactic in drug design to enhance oral absorption and bioavailability.[3][7] While an experimental pKa is not available, similar fluorinated amines show a significant decrease in basicity compared to their parent compounds.[8]
Synthesis and Mechanistic Pathways
The most direct and efficient method for synthesizing amine is through the reductive amination of its corresponding aldehyde precursor. This one-pot reaction is widely favored in both academic and industrial settings for its high efficiency and operational simplicity.[9][10]
Experimental Protocol: Reductive Amination
This protocol describes a general, self-validating procedure for the synthesis of the title compound. The progress can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of the aldehyde and formation of the product.
Materials:
-
4-Fluoro-2-methylbenzaldehyde
-
Methylamine (e.g., 2.0 M solution in THF or 40 wt. % in H₂O)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-fluoro-2-methylbenzaldehyde (1.0 eq) in DCM.
-
Amine Addition: Add methylamine solution (1.1-1.5 eq) to the flask. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine/enamine.
-
Causality Note: This initial period allows for the equilibrium between the aldehyde/amine and the iminium ion to be established before the reduction step.
-
-
Reductant Addition: Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the stirred solution. An exothermic reaction may be observed.
-
Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reducing the protonated iminium ion in the presence of the unreacted aldehyde. Its use avoids the premature reduction of the aldehyde to an alcohol.[10]
-
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours, or until the starting material is consumed as indicated by TLC or LC-MS analysis.
-
Work-up: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure secondary amine.
Chemical Reactivity and Safe Handling
Reactivity Profile
-
Basicity: As a secondary amine, the compound is basic and will react readily with acids to form ammonium salts (e.g., hydrochloride or sulfate salts), which are often crystalline solids.
-
Nucleophilicity: The nitrogen lone pair is nucleophilic, allowing the compound to participate in reactions such as alkylation, acylation, and condensation.
-
Aromatic Ring: The phenyl ring can undergo electrophilic aromatic substitution. The directing effects are governed by the activating methyl group (ortho-, para-directing) and the deactivating but ortho-, para-directing fluorine atom. The positions ortho to the methyl group and ortho to the fluorine are the most likely sites for substitution.
Safety and Handling
While a specific Safety Data Sheet (SDS) for the title compound is not widely available, data from analogous structures like 4-fluoro-2-methylaniline and other benzylamines indicate appropriate precautions.[11][12]
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and serious eye irritation.[11][12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.
Spectroscopic Characterization Profile
No experimentally derived spectra are publicly available for this specific compound. The following section provides an expert prediction of the key spectroscopic features based on its chemical structure and data from analogous compounds.[13][14][15]
Table 2: Predicted Spectroscopic Data for amine
| Technique | Feature | Predicted Chemical Shift / Value | Notes |
| ¹H NMR | Ar-H | ~6.8-7.2 ppm | Complex multiplet pattern due to H-H and H-F coupling. |
| Ar-CH₂ -N | ~3.6-3.8 ppm | Singlet (or very narrow triplet if coupled to N-H, which is unlikely). | |
| N-CH₃ | ~2.4-2.6 ppm | Singlet. | |
| Ar-CH₃ | ~2.2-2.4 ppm | Singlet. | |
| ¹³C NMR | Ar-C (C-F) | ~160-164 ppm | Doublet, large ¹JCF coupling (~240-250 Hz). |
| Ar-C | ~113-140 ppm | Multiple signals, some will show smaller ²JCF, ³JCF, and ⁴JCF couplings. | |
| Ar-C H₂-N | ~55-60 ppm | - | |
| N-C H₃ | ~35-40 ppm | - | |
| Ar-C H₃ | ~18-22 ppm | - | |
| ¹⁹F NMR | Ar-F | ~ -115 to -120 ppm | Singlet or narrow multiplet, relative to CFCl₃. |
| IR (cm⁻¹) | C-H (Aromatic) | ~3020-3100 | - |
| C-H (Aliphatic) | ~2800-3000 | Includes benzylic and N-methyl stretches. | |
| C=C (Aromatic) | ~1500-1600 | - | |
| C-N Stretch | ~1180-1280 | - | |
| C-F Stretch | ~1200-1250 | Strong absorption band. | |
| Mass Spec. | Molecular Ion [M]⁺ | m/z = 153.10 | Corresponding to C₉H₁₂FN. |
| Key Fragment | m/z = 109 | [M - C₂H₆N]⁺, loss of the N-methylmethanamine radical to form the 4-fluoro-2-methylbenzyl cation. |
Significance in Drug Discovery and Development
The title compound is not just a synthetic intermediate but a strategic building block whose structural motifs are deliberately chosen to address key challenges in drug development.
-
Metabolic Stability: The C-F bond is exceptionally strong. Placing a fluorine atom at the para-position can block metabolic oxidation at that site by cytochrome P450 enzymes, a common metabolic pathway for aromatic rings. This can increase the half-life and bioavailability of a drug candidate.[1][3]
-
Lipophilicity and Permeability: Fluorine substitution generally increases the lipophilicity of an aromatic ring, which can enhance a molecule's ability to cross biological membranes and improve cell permeability.[3]
-
Binding Affinity: The highly polarized C-F bond can engage in favorable electrostatic or dipole-dipole interactions with amino acid residues in a target protein's binding pocket. This can lead to enhanced binding affinity and potency.[7]
-
Conformational Control: The steric bulk and electronic properties of the fluorine and methyl groups can influence the preferred conformation of the molecule, potentially "locking" it into a bioactive shape for optimal receptor engagement.
Conclusion
amine is a strategically designed chemical entity with significant potential for researchers in the pharmaceutical sciences. Its combination of a metabolically robust fluorinated ring and a versatile secondary amine handle makes it an attractive starting point for the synthesis of complex molecular architectures. A thorough understanding of its synthesis, reactivity, and physicochemical properties, as outlined in this guide, is essential for leveraging its full potential in the development of next-generation therapeutics.
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